

# Spectroscopic Profile of 2-(4-Chlorophenyl)-2-oxoacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-2-oxoacetic acid

Cat. No.: B1329893

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This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the aromatic ketoacid, **2-(4-Chlorophenyl)-2-oxoacetic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Introduction

**2-(4-Chlorophenyl)-2-oxoacetic acid**, also known as 4-chlorophenylglyoxylic acid, is a chemical compound of interest in various research and development sectors. Its structural elucidation and characterization are fundamental for its application. This document compiles and presents the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy data, along with the methodologies for their acquisition.

## $^1\text{H}$ NMR Spectroscopy Data

The  $^1\text{H}$  NMR spectrum of **2-(4-Chlorophenyl)-2-oxoacetic acid** provides insights into the proton environment of the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
8.32	Doublet (d)	2H	Aromatic protons ortho to the carbonyl group
8.10	Broad Singlet (br s)	1H	Carboxylic acid proton (-COOH)
7.53	Doublet (d)	2H	Aromatic protons meta to the carbonyl group

Solvent: CDCl<sub>3</sub>

## <sup>13</sup>C NMR Spectroscopy Data

While specific experimental <sup>13</sup>C NMR data for **2-(4-Chlorophenyl)-2-oxoacetic acid** is not readily available in the public domain, the expected chemical shifts can be predicted based on the functional groups present and data from analogous compounds.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Carbon Atom Assignment
180 - 185	Carboxylic acid carbonyl carbon (-COOH)
190 - 200	Ketone carbonyl carbon (-C=O)
135 - 145	Aromatic carbon attached to the carbonyl group (C-1)
130 - 135	Aromatic carbons ortho to the carbonyl group (C-2, C-6)
128 - 130	Aromatic carbons meta to the carbonyl group (C-3, C-5)
138 - 142	Aromatic carbon attached to the chlorine atom (C-4)

## IR Spectroscopy Data

The infrared spectrum of **2-(4-Chlorophenyl)-2-oxoacetic acid** is characterized by the vibrational frequencies of its functional groups. The following table outlines the expected characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> ) (Expected)	Functional Group	Vibrational Mode
3500 - 2500 (broad)	O-H	Stretching (in carboxylic acid)
1720 - 1680	C=O	Stretching (in ketone)
1710 - 1680	C=O	Stretching (in carboxylic acid)
1600 - 1450	C=C	Aromatic ring stretching
1320 - 1210	C-O	Stretching (in carboxylic acid)
850 - 800	C-H	Aromatic out-of-plane bending (para-substituted)
800 - 600	C-Cl	Stretching

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

**Sample Preparation:** A sample of **2-(4-Chlorophenyl)-2-oxoacetic acid** (typically 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

**Instrumentation and Data Acquisition:** NMR spectra are recorded on a spectrometer operating at a specific frequency for the respective nucleus (e.g., 400 MHz for <sup>1</sup>H, 100 MHz for <sup>13</sup>C).

- $^1\text{H}$  NMR: A standard single-pulse experiment is typically performed. Key parameters include a  $30\text{--}45^\circ$  pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A number of scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## IR Spectroscopy

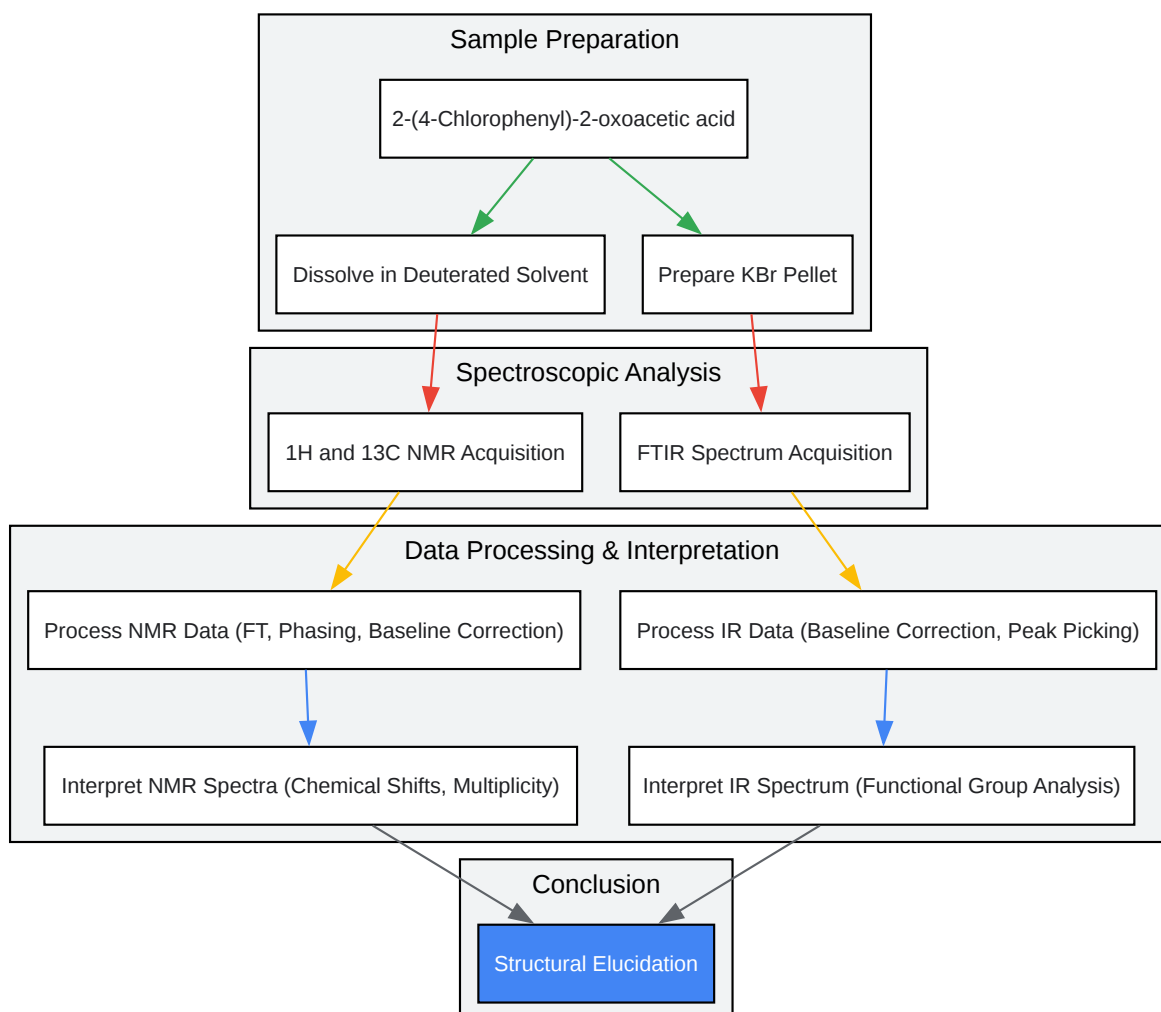
Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.
- Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together.
- The mixture is then transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of  $4000$  to  $400\text{ cm}^{-1}$ . A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-(4-Chlorophenyl)-2-oxoacetic acid**.



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### Spectroscopic Analysis Workflow

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